1-Bromomethylfluoranthene

Description

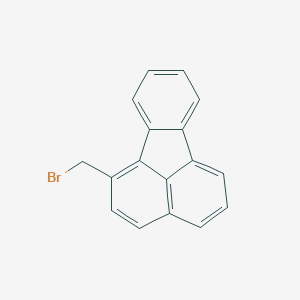

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)fluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Br/c18-10-12-9-8-11-4-3-7-15-13-5-1-2-6-14(13)17(12)16(11)15/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFILKBKMFMKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159316 | |

| Record name | 1-Bromomethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135325-62-1 | |

| Record name | 1-Bromomethylfluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135325621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromomethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromomethylfluoranthene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UQ846JT3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Fluoranthene Scaffold and its Reactive Intermediate

An In-depth Technical Guide to 1-Bromomethylfluoranthene: Properties, Synthesis, and Applications

Fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention in the fields of synthetic organic chemistry and materials science.[1] Its rigid, planar structure and inherent photophysical properties, particularly its strong fluorescence, make it a valuable scaffold for developing novel molecular tools.[1][2] For researchers, scientists, and drug development professionals, functionalized derivatives of fluoranthene serve as versatile building blocks.

This guide focuses on a key derivative: This compound . The introduction of the bromomethyl group (-CH₂Br) at the 1-position transforms the stable, aromatic fluoranthene core into a highly reactive and versatile chemical intermediate. This "handle" allows for the covalent attachment of the fluoranthene moiety to a wide array of substrates, making it an invaluable tool for chemical biology, medicinal chemistry, and materials science. Understanding its core chemical properties is paramount to leveraging its full potential.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While it is a well-defined chemical entity, specific physical properties such as melting point and solubility are not widely reported in public databases, a common characteristic for specialized reactive intermediates.

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₁₁Br | [3] |

| Molecular Weight | 295.17 g/mol | [3] |

| CAS Number | 135325-62-1 | [3][4] |

| Appearance | (Not widely reported, expected to be a solid at room temp.) | |

| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)CBr | [3] |

| InChIKey | RAFILKBKMFMKKU-UHFFFAOYSA-N | [3] |

| Stereochemistry | Achiral | [3] |

Synthesis and Purification: A Representative Protocol

The most direct and common strategy for synthesizing this compound is through the free-radical bromination of the corresponding precursor, 1-methylfluoranthene. This reaction, a variation of the Wohl-Ziegler reaction, specifically targets the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.

Causality in Experimental Design: The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. Unlike using elemental bromine (Br₂), which can lead to electrophilic aromatic substitution on the electron-rich fluoranthene rings, NBS provides a low, steady concentration of bromine radicals.[5][6] This condition selectively favors the desired benzylic halogenation over competing side reactions.[6] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the radical chain reaction.

Experimental Workflow: Synthesis and Purification

Caption: Synthesis, workup, and purification workflow for this compound.

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylfluoranthene (1.0 eq) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile).

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as AIBN (0.05 eq).

-

Reaction Conditions: Heat the mixture to reflux (the boiling point of the solvent) under an inert atmosphere (e.g., nitrogen or argon). Irradiation with a heat lamp can facilitate the initiation of the radical reaction.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), watching for the consumption of the starting material.

-

Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/dichloromethane gradient, to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems almost entirely from the reactivity of the C-Br bond at the benzylic position. Benzylic halides are significantly more reactive than simple alkyl halides in nucleophilic substitution reactions.[7][8] This heightened reactivity is due to the ability of the adjacent aromatic system to stabilize the transition states of both Sₙ1 and Sₙ2 pathways.[9]

-

Sₙ1 Pathway: The departure of the bromide leaving group generates a primary benzylic carbocation. This carbocation is highly stabilized by resonance, with the positive charge delocalized across the fluoranthene ring system. This stabilization makes the Sₙ1 mechanism, particularly with weaker nucleophiles in polar protic solvents, a viable pathway.[9]

-

Sₙ2 Pathway: For strong nucleophiles, a direct backside attack on the electrophilic benzylic carbon can occur. While there is some steric hindrance from the aromatic ring, the benzylic position is generally accessible enough for the concerted Sₙ2 mechanism to proceed efficiently.[7]

This dual reactivity makes this compound an excellent electrophile for forming new carbon-heteroatom or carbon-carbon bonds.

Caption: General nucleophilic substitution reaction of this compound.

Applications in Research and Drug Development

The combination of a highly fluorescent core and a reactive electrophilic handle makes this compound a powerful tool for life scientists and drug developers.

-

Fluorescent Labeling Agent: The primary application is as a fluorescent probe.[10][11] The bromomethyl group can react with nucleophilic residues on biomolecules, such as the thiol group of cysteine in proteins or amine groups in peptides and small molecules. This reaction covalently attaches the fluoranthene "fluorophore" to the target, allowing for its visualization and quantification in biological systems using fluorescence microscopy or spectroscopy.[12]

-

Synthetic Intermediate: In medicinal chemistry, it serves as a key intermediate for building more complex molecules. The fluoranthene scaffold can be incorporated into a larger drug candidate to modulate properties like lipophilicity, stacking interactions with biological targets (e.g., DNA or protein active sites), or to introduce a fluorescent reporter group for mechanism-of-action studies.

Safety, Handling, and Storage

As a reactive alkylating agent and a polycyclic aromatic hydrocarbon derivative, this compound must be handled with appropriate care. The following information is synthesized from general safety protocols for benzylic halides and PAHs.

| Hazard Category | Description and Precautionary Statements |

| Acute Toxicity | Likely harmful if swallowed, inhaled, or absorbed through the skin. Alkylating agents are often corrosive and can cause severe burns. |

| Irritation | Causes skin, eye, and respiratory tract irritation. |

| Sensitization | May cause an allergic skin reaction. |

| Mutagenicity | As an alkylating agent, it should be treated as a potential mutagen. |

Self-Validating Laboratory Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard lab coat is required. For larger quantities, a chemically resistant apron is advised.

-

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discharge into the environment.

References

-

Keller, S. G., Kamiya, M., & Urano, Y. (2020). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. Molecules, 25(24), 5964. [Link]

-

Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase. (2019). MDPI. [Link]

-

This compound (CAS 135325-62-1). Aichem. [Link]

-

This compound. GSRS. [Link]

-

Keller, S. G., Kamiya, M., & Urano, Y. (2020). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. PubMed Central. [Link]

-

Schwarz, F. P., & Wasik, S. P. (1976). Fluorescence measurements of benzene, naphthalene, anthracene, pyrene, fluoranthene, and benzo[e]pyrene in water. Analytical Chemistry, 48(3), 524–528. [Link]

-

Reactions at the benzylic position. Khan Academy. [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]

-

Reactivity of benzyl halides towards nucleophilic substitution. (2017). Chemistry Stack Exchange. [Link]

-

Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022). Scientific Update. [Link]

-

Angene International Limited (Page 157). ChemBuyersGuide.com, Inc.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. ichemistry.cn [ichemistry.cn]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scientificupdate.com [scientificupdate.com]

- 7. Khan Academy [khanacademy.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction and Strategic Importance

An In-depth Technical Guide to 1-Bromomethylfluoranthene: Synthesis, Properties, and Applications in Scientific Research

This guide provides a comprehensive technical overview of this compound, a specialized polycyclic aromatic hydrocarbon (PAH) derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, characterization, reactivity, and potential applications of this versatile chemical intermediate, grounding its claims in established principles of organic chemistry and material science.

Fluoranthene is a non-alternant tetracyclic aromatic hydrocarbon, comprising fused naphthalene and benzene rings, which has garnered significant attention in synthetic chemistry and materials science.[1] Its rigid, planar structure and inherent fluorescence make it a valuable scaffold.[1] The functionalization of the fluoranthene core unlocks a vast chemical space for exploration. The introduction of a bromomethyl group at the 1-position transforms the relatively inert hydrocarbon into a highly reactive and versatile building block, This compound (CAS No. 135325-62-1) .

This modification is of strategic importance for several reasons:

-

Reactive Handle: The bromomethyl (-CH₂Br) group is an excellent electrophile and a good leaving group, making it amenable to a wide array of nucleophilic substitution reactions. This allows for the straightforward covalent attachment of the fluoranthene moiety to other molecules.

-

Medicinal Chemistry Potential: The fluoranthene scaffold itself is known to interact with biological macromolecules. For instance, PAHs can act as DNA intercalators, a mechanism exploited in the design of certain chemotherapeutics.[2][3] The ability to attach side chains via the bromomethyl linker enables the synthesis of targeted agents with tailored pharmacological profiles.

-

Materials Science: The photophysical properties of fluoranthene can be tuned by substitution.[1] this compound serves as a key intermediate for creating novel fluorescent probes, organic semiconductors, and other advanced materials.[1]

This guide will provide the foundational knowledge required to effectively synthesize, handle, and utilize this potent research chemical.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While exhaustive experimental data for this specific compound is not widely published, its characteristics can be reliably predicted based on its structure and the properties of analogous compounds.

| Property | Value | Source / Basis |

| CAS Number | 135325-62-1 | [4] |

| Molecular Formula | C₁₇H₁₁Br | [4] |

| Molecular Weight | 295.17 g/mol | [4] |

| Appearance | Pale yellow solid (Predicted) | Based on Fluoranthene[5] |

| Solubility | Soluble in chlorinated solvents (DCM, CHCl₃), THF, and aromatic solvents (toluene). Sparingly soluble in alcohols. Insoluble in water. (Predicted) | General solubility of PAHs |

| Melting Point | Not available. Expected to be higher than 1-methylfluoranthene. | General physical property trends |

Chemical Structure

The structure consists of a fluoranthene core with a bromomethyl substituent at the C1 position.

Sources

- 1. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00083H [pubs.rsc.org]

- 2. Mutagenicity of N-acyloxy-N-alkoxyamides as an indicator of DNA intercalation: The role of fluorene and fluorenone substituents as DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Characterization of DNA adducts derived from syn-benzo[ghi]fluoranthen" by Hui-Fang Chang, Duane M. Huffer et al. [digitalcommons.uri.edu]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Bromomethylfluoranthene molecular weight

An In-Depth Technical Guide to 1-Bromomethylfluoranthene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate and fluorescent polycyclic aromatic hydrocarbon (PAH). The document details its core physicochemical properties, focusing on its molecular weight and structure. It further explores its synthesis, chemical reactivity, potential research applications, and essential safety protocols. This guide is intended to serve as an authoritative resource for professionals in chemical research and drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Core Physicochemical Properties

This compound is a derivative of fluoranthene, a pentacyclic aromatic hydrocarbon. The introduction of a bromomethyl group at the 1-position creates a versatile functional handle for a variety of chemical transformations. Its fundamental properties are crucial for its use in quantitative experimental design.

The molecular formula of this compound is C₁₇H₁₁Br.[1] Based on this composition, the calculated molecular weight is 295.17 g/mol .[1] A summary of its key identifiers and properties is presented in Table 1.

Table 1: Physicochemical Properties and Identifiers of this compound

| Property | Value | Source |

| Molecular Weight | 295.17 g/mol | [1] |

| Molecular Formula | C₁₇H₁₁Br | [1] |

| CAS Number | 135325-62-1 | [1] |

| Canonical SMILES | c1ccc2c(c1)c3cccc4ccc(CBr)c2c34 | [1] |

| InChIKey | RAFILKBKMFMKKU-UHFFFAOYSA-N | [1] |

| Physical State | Solid (presumed, based on similar PAHs) | N/A |

| Stereochemistry | Achiral | [1] |

Molecular Structure

The structure consists of a planar fluoranthene core with a bromomethyl (-CH₂Br) substituent. This structure is achiral.[1] The fluoranthene moiety is known for its intrinsic fluorescence, a property that is imparted to its derivatives and is central to many of its applications.

Caption: 2D representation of this compound's chemical structure.

Synthesis and Reactivity

Synthetic Pathway: Radical Bromination

This compound is typically synthesized from its precursor, 1-methylfluoranthene. The most common and efficient method is a free-radical bromination of the benzylic methyl group. This reaction selectively targets the C-H bonds adjacent to the aromatic system due to the resonance stabilization of the resulting benzylic radical intermediate.

The reagent of choice for this transformation is N-Bromosuccinimide (NBS). The reaction requires a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) under heating or photochemical irradiation.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insight

The primary site of reactivity on this compound is the highly labile bromine atom. The carbon-bromine bond is polarized and susceptible to cleavage, making the compound an excellent electrophile for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic building block.

Mechanism: The compound readily participates in Sₙ2 reactions. A nucleophile (Nu⁻) attacks the electrophilic methylene carbon, displacing the bromide anion as a leaving group. This one-step process allows for the covalent attachment of the fluoranthene moiety to a wide range of molecules.

Caption: Nucleophilic substitution at the benzylic carbon of this compound.

Applications in Research and Development

The unique combination of a reactive functional group and a fluorescent aromatic core makes this compound a valuable tool for researchers.

-

Fluorescent Labeling: It can be used to tag molecules of interest, such as proteins, peptides, or nucleic acids, with a fluorescent fluoranthene group. The resulting conjugates can be visualized and quantified using fluorescence spectroscopy or microscopy, enabling studies of biological processes.

-

Chemical Probes: By reacting it with specific ligands or substrates, scientists can design chemical probes to detect the presence of certain analytes or to monitor enzyme activity. The fluorescence signal of the probe may change upon binding or reaction, providing a measurable output.

-

Synthesis of Complex Molecules: In drug development and materials science, it serves as a key intermediate for building larger, more complex molecules. The fluoranthene core can be incorporated into novel drug candidates or organic electronic materials.

Safety, Handling, and Storage

-

Hazards: Compounds of this class are often classified as skin irritants and may cause severe eye damage.[2][3] They are alkylating agents and should be treated as potentially mutagenic. Avoid inhalation of dust and direct contact with skin and eyes.[4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[4] Handling should be performed in a well-ventilated fume hood.[4]

-

Handling: Avoid creating dust. Use non-sparking tools and prevent electrostatic discharge.[4] Keep containers tightly closed when not in use.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[5] Do not allow it to be released into the environment.

Conclusion

This compound, with a molecular weight of 295.17 g/mol , is more than a simple chemical compound; it is a versatile and powerful tool for scientific innovation. Its well-defined physicochemical properties, predictable reactivity, and inherent fluorescence make it an invaluable intermediate in organic synthesis, biochemistry, and materials science. A thorough understanding of its properties and adherence to strict safety protocols are essential for harnessing its full potential in research and development.

References

-

This compound - gsrs . Sourced from the Global Substance Registration System. [Link]

-

1-Bromo-3-(bromomethyl)-2-fluorobenzene . PubChem, National Center for Biotechnology Information. [Link]

-

Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes . Organic Chemistry Portal. [Link]

Sources

1-Bromomethylfluoranthene synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Bromomethylfluoranthene

Executive Summary

This compound is a pivotal synthetic intermediate, providing a reactive handle on the robust fluoranthene core. Its utility in materials science, medicinal chemistry, and as a fluorescent probe necessitates a reliable and well-understood synthetic pathway. This guide provides a comprehensive technical overview of the predominant synthesis route: the free-radical bromination of 1-methylfluoranthene. We delve into the mechanistic underpinnings of this transformation, offer a detailed, field-tested experimental protocol, and discuss critical parameters for process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this valuable compound.

Introduction: The Significance of this compound

Fluoranthene is a polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene and a benzene unit fused by a five-membered ring.[1] This unique, non-alternant PAH structure imparts distinct photophysical and electronic properties that are highly sought after in the development of organic electronics and fluorescent materials.[2]

Functionalization of the fluoranthene scaffold is key to tuning these properties and incorporating the moiety into larger molecular architectures. This compound serves as a powerful and versatile building block. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions (SN2), making it ideal for:

-

Introducing fluorescent tags: Covalently attaching the fluoranthene fluorophore to biomolecules or polymers.

-

Synthesizing novel materials: Serving as a precursor for advanced organic semiconductors, photoinitiators, and molecular probes.[3]

-

Drug development: Acting as a key intermediate in the synthesis of complex, biologically active molecules.

The most direct and efficient pathway to this compound is through the selective bromination of the methyl group of 1-methylfluoranthene. This guide focuses on the premier method for achieving this transformation: the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source.

Core Synthesis Pathway: Free-Radical Bromination of 1-Methylfluoranthene

The conversion of a benzylic methyl group to a bromomethyl group is a classic application of free-radical halogenation.[4] The benzylic position is uniquely susceptible to radical formation due to the resonance stabilization of the resulting radical intermediate with the adjacent aromatic system.

Principle and Rationale: The Wohl-Ziegler Reaction

The Wohl-Ziegler reaction is the allylic or benzylic bromination of hydrocarbons using an N-bromoimide, most commonly N-Bromosuccinimide (NBS).[5][6]

Why NBS over Molecular Bromine (Br₂)?

While Br₂ can be used for radical bromination, it exists in equilibrium with its radical form (Br•) and its electrophilic form. The latter can lead to undesirable side reactions, such as electrophilic aromatic substitution on the fluoranthene ring. The primary advantage of NBS is that it maintains a very low, steady-state concentration of molecular bromine in the reaction mixture.[7] This low concentration favors the desired radical pathway and suppresses competing electrophilic reactions, leading to higher selectivity for the target product.[8]

The Role of the Radical Initiator:

The reaction requires an initial "spark" to generate the first bromine radicals. This is achieved using a radical initiator, a compound that readily decomposes into radicals upon heating or irradiation.[9] The most common initiators for this purpose are azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[10]

Reaction Mechanism

The synthesis proceeds via a classic free-radical chain mechanism, which consists of three distinct stages: initiation, propagation, and termination.[9]

-

Initiation: The reaction begins with the thermal decomposition of the radical initiator (e.g., AIBN) to form two radicals and a molecule of nitrogen gas. This radical then abstracts a bromine atom from NBS to generate the critical bromine radical (Br•).

-

Propagation: This is a two-step cycle that generates the product and regenerates the bromine radical.

-

Step 2a: A bromine radical abstracts a hydrogen atom from the methyl group of 1-methylfluoranthene. This is the rate-determining step and selectively forms the resonance-stabilized 1-fluoranthenylmethyl radical.

-

Step 2b: The 1-fluoranthenylmethyl radical reacts with a molecule of NBS (or the low-concentration Br₂ generated in situ) to form the desired product, this compound, and a new bromine radical, which continues the chain.

-

-

Termination: The reaction ceases when radicals combine with each other to form stable, non-radical species. This can occur in several ways, such as two bromine radicals combining or a bromine radical and a 1-fluoranthenylmethyl radical combining.[9]

Experimental Protocol

This protocol is adapted from established procedures for the benzylic bromination of similar aromatic methyl compounds, such as 1-methylnaphthalene.[10]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 1-Methylfluoranthene | >98% | Sigma-Aldrich | The starting material. Purity should be confirmed before use. |

| N-Bromosuccinimide (NBS) | ReagentPlus®, >99% | Sigma-Aldrich | Should be recrystallized from water if it appears yellow or brown.[5] |

| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | A radical initiator. Handle with care. |

| Carbon Tetrachloride (CCl₄) | Anhydrous, >99.5% | Fisher Scientific | Caution: Highly toxic and an ozone-depleting substance.[11] Use only in a certified fume hood. Consider alternative solvents like chlorobenzene or cyclohexane.[11] |

| Ethanol (for recrystallization) | Reagent Grade | VWR |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylfluoranthene (e.g., 5.0 g, 23.3 mmol) in 100 mL of anhydrous carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-Bromosuccinimide (4.15 g, 23.3 mmol, 1.0 eq.) and azobisisobutyronitrile (AIBN) (0.19 g, 1.17 mmol, 0.05 eq.).

-

Reaction Execution: Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction is typically initiated within 30 minutes, evidenced by more vigorous boiling.[10]

-

Monitoring Reaction Progress: During the reaction, the denser NBS will be consumed and the less dense succinimide will form as a white solid that floats on the surface of the solvent.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate mobile phase). Continue refluxing until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the succinimide by-product.

-

Filter the mixture by vacuum filtration to remove the succinimide. Wash the solid with a small amount of cold carbon tetrachloride (2 x 10 mL).

-

Combine the filtrates and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product will be a yellow-orange solid. Purify the crude solid by recrystallization from ethanol to yield this compound as pale yellow crystals.

Safety Precautions

-

NBS: Is a lachrymator and irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

-

Carbon Tetrachloride: Is a known carcinogen and is toxic upon inhalation and skin contact. All operations involving CCl₄ must be performed in a well-ventilated chemical fume hood.[11]

-

AIBN: Can decompose violently if heated without a solvent. It is also toxic.

-

General: The reaction is exothermic once initiated. Ensure controlled heating and be prepared to apply cooling if the reflux becomes too vigorous.[10]

Workflow Visualization

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Figure 1: Synthesis and Purification Workflow

Data and Characterization

Thorough characterization is essential to confirm the identity and purity of the final product.

Table of Expected Results

| Parameter | Expected Value / Observation |

| Yield | 60-75% (typical for similar benzylic brominations)[10] |

| Appearance | Pale yellow crystalline solid |

| Melting Point | Specific to the compound; expected to be sharp for a pure sample. For comparison, 1-(bromomethyl)pyrene melts at 140-145 °C. |

| ¹H NMR (CDCl₃, ppm) | δ ~4.8-5.0 (s, 2H, -CH₂Br), δ ~7.4-8.2 (m, 9H, Ar-H) |

| ¹³C NMR (CDCl₃, ppm) | δ ~30-35 (-CH₂Br), δ ~120-140 (aromatic carbons) |

| Mass Spec (EI) | M⁺ and [M+2]⁺ peaks in ~1:1 ratio, characteristic of a monobrominated compound. |

Interpretation of Characterization Data

-

¹H NMR: The most telling signal is a singlet integrating to two protons in the range of 4.8-5.0 ppm, which is characteristic of a benzylic bromomethyl group (-CH₂Br). The complex multiplet in the aromatic region (7.4-8.2 ppm) corresponds to the nine protons on the fluoranthene ring system.

-

Mass Spectrometry: The presence of bromine is unequivocally confirmed by the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks (M⁺ and M+2) of almost identical intensity.

-

Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive radical initiator (AIBN).2. Insufficient temperature.3. Impure NBS. | 1. Use fresh AIBN.2. Ensure the reaction mixture is maintained at a steady reflux.3. Recrystallize the NBS from hot water before use to remove any succinimide, which can inhibit the reaction.[5] |

| Formation of Side Products | 1. Dibromination: Use of excess NBS.2. Ring Bromination: Presence of acid; non-radical conditions. | 1. Use a strict 1:1 stoichiometry of 1-methylfluoranthene to NBS. Monitor the reaction closely with TLC and stop it once the starting material is consumed.2. Ensure the solvent is anhydrous and consider adding a non-nucleophilic base like barium carbonate to scavenge any HBr formed, which can catalyze electrophilic substitution.[6] |

| Product Decomposition during Work-up | The bromomethyl group is a reactive electrophile and can be hydrolyzed by water. | Minimize the duration of aqueous washes. Ensure the work-up is performed promptly after the reaction is complete. Store the final product in a cool, dry, and dark environment. |

Conclusion

The free-radical bromination of 1-methylfluoranthene using N-Bromosuccinimide and a radical initiator is a robust, selective, and high-yielding method for the synthesis of this compound. This pathway leverages the inherent stability of the benzylic radical intermediate to achieve selective functionalization. By carefully controlling stoichiometry, ensuring reagent purity, and maintaining anhydrous conditions, researchers can reliably produce this valuable synthetic intermediate. The protocol and insights provided in this guide serve as a comprehensive resource for the successful synthesis, purification, and characterization of this compound, enabling its broader application in scientific research and development.

References

- Organic Chemistry Portal. (n.d.). Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes.

- BYJU'S. (n.d.). Mechanism of Free Radical Bromination.

- Royal Society of Chemistry. (2021). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry.

- Google Patents. (1998). US5750728A - Process for the preparation of aromatic bromomethyl compounds.

- Westfield State University. (n.d.). Relative Rates of Radical Bromination Reactions.

- Chemistry Stack Exchange. (2017). Major product of radical fluorination vs bromination.

- Pearson+. (2024). Show how free-radical halogenation might be used to synthesize... Study Prep.

- Google Patents. (2013). WO2013049013A2 - Preparation of bromomethylated derivatives via protection with trihaloacetic anhydride.

- Sciencemadness.org. (n.d.). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation.

- YouTube. (2020). Exercise 11.12 and 11.14 - Predict the Products of Radical Bromination.

- Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl.

- Chemia. (2024). Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings).

- Google Patents. (n.d.). MXPA01010352A - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2.

- Google Patents. (2006). US7078465B2 - Process to bromomethylate aromatic compounds.

- PrepChem.com. (n.d.). Preparation of 1-(bromomethyl)naphthalene.

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).

- Réseau Huntington de Langue Française. (n.d.). 1-(Bromomethyl)pyrene.

- Wikipedia. (n.d.). N-Bromosuccinimide.

- Google Patents. (2006). EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes.

- Google Patents. (2005). EP1210322B1 - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2.

- YouTube. (2021). NBS: Radical Bromination.

- ResearchGate. (2025). Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. Request PDF.

- Sigma-Aldrich. (n.d.). 1-(Bromomethyl)pyrene 2595-90-6.

- Biosynth. (n.d.). 1-(Bromomethyl)pyrene | 2595-90-6 | FB19263.

- National Institutes of Health. (2023). Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters.

- National Institutes of Health. (2024). Preparation of Benzo[a]fluorenes via Pd-Catalyzed Annulation of 5-(2-Bromophenyl)pent-3-en-1-ynes.

- Pearson+. (n.d.). A student adds NBS to a solution of 1-methylcyclohexene and irrad... Study Prep.

- Google Patents. (1957). US2817633A - Side-chain halogenation of aromatic compounds.

- Wikipedia. (2019). N-Bromosuccinimide.

- ResearchGate. (2026). Brønsted acid-catalyzed synthesis of trifluoromethylated azulenes via cyclization of 1-phenyl-2-CF 3 -1,3-enynes. Request PDF.

- YouTube. (2016). Making a Bromoalkane (1-bromopentane).

- YouTube. (2021). 1-bromobutane synthesis.

- Benchchem. (n.d.). Identifying side products in the bromination of mesitylene.

Sources

- 1. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(Bromomethyl)pyrene | Réseau Huntington de Langue Française [hdnetwork.org]

- 4. Show how free-radical halogenation might be used to synthesize th... | Study Prep in Pearson+ [pearson.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. youtube.com [youtube.com]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. prepchem.com [prepchem.com]

- 11. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Bromomethylfluoranthene

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the novel polycyclic aromatic hydrocarbon (PAH) derivative, 1-Bromomethylfluoranthene. Conceived as a versatile scaffold for further chemical elaboration, this compound holds significant potential in medicinal chemistry and materials science. This document details the strategic rationale behind its synthesis via a free-radical bromination, provides a step-by-step experimental protocol, and outlines the analytical techniques required for its structural elucidation and purity assessment. The guide is intended to serve as a practical resource for researchers seeking to synthesize and utilize this and related compounds in their own discovery programs.

Introduction: The Rationale for this compound

The fluoranthene core is a rigid, planar polycyclic aromatic hydrocarbon that has garnered significant interest in the field of medicinal chemistry.[1] Its unique electronic properties and ability to intercalate with biological macromolecules make it an attractive scaffold for the development of novel therapeutic agents. The strategic introduction of functional groups onto the fluoranthene backbone allows for the fine-tuning of its pharmacological properties and provides a handle for conjugation to other molecules.

The "discovery" of this compound was not a singular event but rather a logical step in the exploration of functionalized PAHs as building blocks for drug discovery. The introduction of a bromomethyl group at the 1-position of the fluoranthene nucleus serves a dual purpose. Firstly, the bromine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic substitution reactions.[2] This allows for the facile introduction of a wide variety of functional groups, including amines, ethers, and thioethers, thus enabling the rapid generation of a library of diverse fluoranthene derivatives. Secondly, the methylene spacer provides conformational flexibility, which can be crucial for optimizing interactions with biological targets.

This guide will detail the inaugural synthesis of this compound, focusing on the well-established Wohl-Ziegler reaction, a reliable method for the selective bromination of benzylic positions.[2][3]

Synthetic Approach: The Wohl-Ziegler Bromination

The synthesis of this compound is most effectively achieved through the free-radical bromination of 1-methylfluoranthene. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, is the method of choice for this transformation due to its high selectivity for the benzylic position over the aromatic ring.[4][5]

Reaction Mechanism

The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN), decomposes upon heating to generate radicals, which then abstract a hydrogen atom from the methyl group of 1-methylfluoranthene. This forms a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine, generated in situ from NBS, to form the desired product and a bromine radical, which continues the chain reaction.

Caption: The Wohl-Ziegler free-radical bromination mechanism.

Experimental Protocol

This protocol is designed as a self-validating system. Successful execution will yield a product with the expected analytical data.

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles | Purity | Supplier |

| 1-Methylfluoranthene | 216.28 g/mol | 2.16 g | 10.0 mmol | >98% | Commercially Available |

| N-Bromosuccinimide (NBS) | 177.98 g/mol | 1.96 g | 11.0 mmol | >99% | Commercially Available |

| Azobisisobutyronitrile (AIBN) | 164.21 g/mol | 164 mg | 1.0 mmol | >98% | Commercially Available |

| Carbon Tetrachloride (CCl4) | 153.82 g/mol | 100 mL | - | Anhydrous | Commercially Available |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylfluoranthene (2.16 g, 10.0 mmol).

-

Reagent Addition: Add N-bromosuccinimide (1.96 g, 11.0 mmol) and azobisisobutyronitrile (164 mg, 1.0 mmol) to the flask.

-

Solvent Addition: Add anhydrous carbon tetrachloride (100 mL) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface. The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water (2 x 50 mL) and then with a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield this compound as a pale yellow solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Physical Properties

Based on the closely related compound, 1-bromomethylpyrene, the following physical properties are expected for this compound:

| Property | Expected Value |

| Molecular Formula | C₁₇H₁₁Br |

| Molecular Weight | 295.17 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | ~140-145 °C[6] |

Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is a critical tool for confirming the structure. The expected chemical shifts (in ppm) in CDCl₃ are:

-

Aromatic Protons (Fluoranthene Core): A complex multiplet pattern between δ 7.5 and 8.5 ppm, integrating to 10H.

-

Methylene Protons (-CH₂Br): A singlet at approximately δ 4.8-5.0 ppm, integrating to 2H. The downfield shift is due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will further confirm the carbon framework:

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).

-

Methylene Carbon (-CH₂Br): A signal at approximately δ 33-35 ppm.

3.2.3. Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Molecular Ion (M⁺): Peaks at m/z 294 and 296.

-

Major Fragment: A prominent peak at m/z 215, corresponding to the loss of the bromine radical ([M-Br]⁺). This fragment represents the stable fluoranthenylmethyl cation.[7][8]

Caption: Expected fragmentation pattern of this compound in EI-MS.

Potential Applications in Drug Development and Research

The synthetic utility of this compound lies in its ability to serve as a versatile intermediate for the creation of a diverse range of derivatives.[9] The reactive benzylic bromide allows for facile nucleophilic substitution with various nucleophiles, including:

-

Amines: To generate novel aminomethylfluoranthene derivatives with potential applications as receptor ligands or DNA intercalating agents.

-

Alcohols and Phenols: To synthesize ether-linked fluoranthene analogues, which could be explored for their biological activities.

-

Thiols: To create thioether-containing compounds, a common motif in many pharmaceuticals.

The planar fluoranthene core can be designed to interact with specific biological targets, while the appended functionalities introduced via the bromomethyl handle can modulate solubility, metabolic stability, and target affinity.

Caption: Synthetic utility of this compound.

Safety and Handling

This compound, as a derivative of a polycyclic aromatic hydrocarbon and a benzylic bromide, should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined the rationale, synthesis, and characterization of this compound. The provided protocol, based on the reliable Wohl-Ziegler bromination, offers a straightforward and efficient route to this valuable research intermediate. The detailed characterization data serves as a benchmark for researchers to validate their synthetic efforts. The potential for this compound to serve as a versatile scaffold in the development of new chemical entities for drug discovery and materials science is significant, and it is hoped that this guide will facilitate its broader application in the scientific community.

References

- Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63.

- Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allylstellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119.

-

University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides.

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

-

Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

-

Grokipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromopyrene. Retrieved from [Link]

-

Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

- BenchChem. (2025). Unraveling Fragmentation: A Comparative Guide to the Mass Spectra of 1-Bromo-2-pentyne and its Analogs.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Türkmen, Y. E. (2024). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry, 22(11), 2136-2154.

- Organic Syntheses. (2016). Synthesis of 1-‐Bromopyrene and 1-‐Pyrenecarbaldehyde. 93, 100-114.

- Prajapat, P. (2018). Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design.

- Altarawneh, M., & Dlugogorski, B. Z. (2022). On the formation chemistry of brominated polycyclic aromatic hydrocarbons (BrPAHs). Chemosphere, 290, 133367.

- Google Patents. (n.d.). Bromination of methyl group bound to aromatic ring.

- Müllen, K., & Rabinovitz, M. (1980). 1H NMR and 13C NMR spectroscopy of pyrene dianions. Tetrahedron Letters, 21(38), 3749-3752.

-

Pearson+. (n.d.). Show the major products of free-radical bromination for each of the compounds given below. Retrieved from [Link]

- Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.

- Zhang, Q., et al. (2024). Role of borneol as enhancer in drug formulation: A review. Journal of Drug Delivery Science and Technology, 95, 105655.

Sources

- 1. epubl.ktu.edu [epubl.ktu.edu]

- 2. grokipedia.com [grokipedia.com]

- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Wohl-Ziegler Reaction [organic-chemistry.org]

- 6. biosynth.com [biosynth.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Theoretical Properties of 1-Bromomethylfluoranthene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromomethylfluoranthene is a halogenated polycyclic aromatic hydrocarbon (PAH) that holds significant potential as a versatile building block in organic synthesis, materials science, and medicinal chemistry. Its rigid, planar fluoranthene core imparts unique photophysical properties, while the reactive bromomethyl group serves as a key functional handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the theoretical properties of this compound, delving into its electronic structure, reactivity, and potential applications. By synthesizing fundamental principles with computational insights, this document aims to equip researchers with the knowledge necessary to effectively utilize this compound in their scientific endeavors.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a class of organic molecules that have garnered considerable interest due to their diverse applications, ranging from organic electronics to fluorescent probes. Fluoranthene, a non-alternant PAH composed of a fused benzene and naphthalene ring, is particularly noteworthy for its high quantum yield and distinct spectroscopic signature. The introduction of a bromomethyl substituent at the 1-position of the fluoranthene scaffold creates a molecule, this compound, with a rich and versatile chemical profile. The presence of the bromine atom, a good leaving group, renders the benzylic carbon highly susceptible to nucleophilic attack, opening avenues for the synthesis of a wide array of novel fluoranthene derivatives. This guide will explore the theoretical underpinnings of this compound's properties, providing a framework for its rational application in various scientific disciplines.

Molecular and Electronic Structure

The fundamental properties of this compound are dictated by its molecular and electronic structure. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₁Br | [1] |

| Molecular Weight | 295.17 g/mol | [1] |

| CAS Number | 135325-62-1 | |

| Appearance | Likely a solid at room temperature | Inferred from similar PAHs |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and THF | Inferred from similar PAHs |

The Fluoranthene Core

The fluoranthene moiety is a planar, rigid structure with a delocalized π-electron system. Computational studies on fluoranthene and its derivatives have provided insights into their electronic properties. Density Functional Theory (DFT) calculations on nitrated fluoranthenes, for instance, have been used to investigate their structure-function relationships. These studies reveal the distribution of electron density across the aromatic system and help in predicting the most reactive sites for electrophilic and nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions and reactivity of the molecule. For the parent fluoranthene, the HOMO-LUMO gap is a significant factor in its fluorescence properties.

The Bromomethyl Group

The introduction of the bromomethyl group at the 1-position significantly influences the electronic properties and reactivity of the fluoranthene core. The bromine atom, being highly electronegative, withdraws electron density from the benzylic carbon through an inductive effect. This polarization of the C-Br bond makes the carbon atom electrophilic and susceptible to nucleophilic attack.

Synthesis of this compound

Proposed Synthetic Pathway: Free-Radical Bromination

This reaction proceeds via a free-radical chain mechanism, initiated by a radical initiator like benzoyl peroxide (BPO) or AIBN, or by UV light.[2][3][4][5][6]

Reaction:

1-methylfluoranthene + NBS --(Radical Initiator, Solvent, Heat/Light)--> this compound + Succinimide

Mechanism:

-

Initiation: The radical initiator decomposes upon heating or irradiation to form initial radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a benzylic hydrogen from 1-methylfluoranthene to form a stable, resonance-delocalized benzylic radical and HBr.

-

This benzylic radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of NBS with HBr) to form this compound and a new bromine radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated when two radicals combine.

Theoretical Reactivity

The reactivity of this compound is dominated by the presence of the labile C-Br bond at a benzylic position. This makes it an excellent substrate for a variety of nucleophilic substitution and organometallic reactions.

Nucleophilic Substitution Reactions

This compound is expected to readily undergo nucleophilic substitution reactions (Sₙ1 and Sₙ2) with a wide range of nucleophiles.[7][8][9][10]

-

With O-Nucleophiles (Alcohols, Phenols, Carboxylates): Reaction with alcohols or phenols in the presence of a base will yield the corresponding ethers. Carboxylate salts will form esters.

-

With N-Nucleophiles (Amines, Azides): Primary and secondary amines will react to form the corresponding substituted amines. Azide ions will produce 1-azidomethylfluoranthene, a precursor for the synthesis of primary amines via reduction.

-

With S-Nucleophiles (Thiols, Thiolates): Thiols and their corresponding thiolates will react to form thioethers.

-

With C-Nucleophiles (Cyanides, Enolates): Cyanide ions will lead to the formation of 1-cyanomethylfluoranthene, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Enolates will result in C-C bond formation.

The choice between an Sₙ1 and Sₙ2 pathway will depend on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[7] The formation of a resonance-stabilized benzylic carbocation would favor an Sₙ1 mechanism under appropriate conditions.

Formation of Organometallic Reagents

The C-Br bond in this compound can be utilized to form organometallic reagents, such as Grignard or organolithium reagents.[11][12][13][14][15]

Grignard Reagent Formation:

This compound + Mg --(Anhydrous Ether)--> 1-(fluoranthen-1-ylmethyl)magnesium bromide

The resulting Grignard reagent is a potent nucleophile and a strong base, and it can be used in a plethora of synthetic transformations, including reactions with carbonyl compounds to form alcohols and with CO₂ to form carboxylic acids.

Diels-Alder Reactions

The fluoranthene core itself is an extended π-system and could potentially participate in Diels-Alder reactions, although the aromaticity of the system would need to be overcome, likely requiring harsh reaction conditions.[16][17][18][19][20] The bromomethyl substituent would not directly participate in the cycloaddition but could influence the regioselectivity of the reaction.

Potential Applications

The unique combination of a fluorescent polycyclic aromatic core and a reactive functional handle makes this compound a valuable precursor for a variety of applications.

Fluorescent Probes and Labels

The inherent fluorescence of the fluoranthene moiety makes it an attractive scaffold for the development of fluorescent probes. The bromomethyl group allows for the covalent attachment of the fluoranthene unit to biomolecules (e.g., proteins, DNA) or other molecules of interest, enabling their detection and visualization in biological systems.[1]

Materials Science

The rigid and planar structure of fluoranthene suggests its potential use in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromomethyl group can be used to introduce the fluoranthene core into larger conjugated systems or polymers.

Drug Development

While no specific applications of this compound in drug development have been found in the searched literature, its structural motifs are relevant to medicinal chemistry. Polycyclic aromatic hydrocarbons are known to intercalate with DNA, and this property can be exploited in the design of anticancer agents. The bromomethyl group provides a reactive site to attach pharmacophoric groups or to tether the molecule to a larger drug delivery system. Furthermore, the introduction of bromine can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability.

Toxicological and Safety Considerations

Specific toxicological data for this compound is not available. However, as a polycyclic aromatic hydrocarbon derivative, it should be handled with caution. Many PAHs are known to be carcinogenic, mutagenic, and teratogenic.[21][22][23][24] Brominated organic compounds can also exhibit toxicity. Therefore, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.

Conclusion

This compound is a molecule with significant untapped potential. Its theoretical properties, derived from the interplay between its fluorescent fluoranthene core and its reactive bromomethyl group, make it a valuable tool for synthetic chemists, materials scientists, and researchers in drug discovery. This guide has provided a comprehensive overview of its electronic structure, plausible synthetic routes, predicted reactivity, and potential applications. Further experimental and computational studies are warranted to fully elucidate the properties of this intriguing molecule and to unlock its full potential in various scientific domains.

References

- Abdel-Shafy, H. I., & Mansour, M. S. (2016). A review on polycyclic aromatic hydrocarbons: Source, environmental impact, effect on human health and remediation. Egyptian Journal of Petroleum, 25(1), 107-123.

-

BYJU'S. (n.d.). Bromination via a Free Radical Mechanism. Retrieved from [Link]

- Chandrasekhar, C., & Dragojlovic, V. (2010). Reaction of bromine with 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid: a green chemistry puzzle for organic chemistry students. Green Chemistry Letters and Reviews, 3(1), 39-47.

-

Chemguide. (n.d.). Nucleophilic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, January 24). 16.11 Rules of the Diels–Alder Reaction. Retrieved from [Link]

-

Furman Chemistry 120. (n.d.). Free Radical Reaction With NBS as the Initiator. Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Retrieved from [Link]

-

MDPI. (2024, September 23). Phytotoxicity Testing of Atmospheric Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Polycyclic aromatic hydrocarbon-induced cytotoxicity in cultured rat Sertoli cells involves differential apoptotic response. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, November 5). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, November). Cytotoxicity and inflammatory effects in human bronchial epithelial cells induced by polycyclic aromatic hydrocarbons mixture. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, July 27). Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis and applications of fluoranthenes. Retrieved from [Link]

-

Pearson+. (n.d.). A student adds NBS to a solution of 1-methylcyclohexene and irrad... Retrieved from [Link]

-

Pearson+. (n.d.). Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... Retrieved from [Link]

-

ResearchGate. (n.d.). Deciphering the toxicity of polycyclic aromatic hydrocarbons in HepG2 cell line. Retrieved from [Link]

-

ResearchGate. (n.d.). Reported bromination reactions of 1-bromopyrene. Retrieved from [Link]

- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Furman Chemistry 120: Organic / Free Radical Reaction With NBS as the Initiator [furmanchm120.pbworks.com]

- 3. echemi.com [echemi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. A student adds NBS to a solution of 1-methylcyclohexene and irrad... | Study Prep in Pearson+ [pearson.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. web.alfredstate.edu [web.alfredstate.edu]

- 13. leah4sci.com [leah4sci.com]

- 14. adichemistry.com [adichemistry.com]

- 15. Grignard reagent - Wikipedia [en.wikipedia.org]

- 16. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Polycyclic aromatic hydrocarbon-induced cytotoxicity in cultured rat Sertoli cells involves differential apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cytotoxicity and inflammatory effects in human bronchial epithelial cells induced by polycyclic aromatic hydrocarbons mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Spectroscopic Data of 1-Bromomethylfluoranthene: A Technical Guide for Researchers

Introduction

1-Bromomethylfluoranthene is a derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene. The introduction of a bromomethyl group at the C1 position creates a reactive site, making it a valuable intermediate in organic synthesis, particularly for the development of novel materials and potential pharmaceutical agents. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive analysis based on established principles and data from analogous compounds. This document is intended to serve as a practical reference for researchers, scientists, and professionals in drug development. The molecular formula for this compound is C₁₇H₁₁Br, with a molecular weight of approximately 295.17 g/mol [1].

Molecular Structure and Numbering

The structural integrity of this compound is the foundation of its chemical properties and reactivity. The numbering of the carbon atoms in the fluoranthene core is crucial for the unambiguous assignment of spectroscopic signals.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The predicted chemical shifts for this compound are summarized below. The aromatic region is expected to be complex due to the extensive coupling between protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₂Br | 4.5 - 4.9 | Singlet (s) | The benzylic protons are deshielded by the adjacent bromine atom and the aromatic ring system. A chemical shift around 4.48 ppm is characteristic for benzylic bromides[2]. |

| Aromatic Protons | 7.3 - 8.2 | Multiplets (m) | The exact chemical shifts and coupling constants for the aromatic protons will depend on their specific location on the fluoranthene core. Protons in closer proximity to the electron-withdrawing bromomethyl group may be shifted further downfield. |

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality, reproducible ¹H NMR data[2].

-

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Data Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Calibrate the chemical shift scale using the TMS signal.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms in this compound are presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₂Br | 30 - 35 | The carbon of the bromomethyl group is expected in this region due to the influence of the electronegative bromine atom. |

| Aromatic Carbons | 120 - 140 | A complex set of signals is expected for the 16 aromatic carbons of the fluoranthene core. The exact shifts are influenced by the position relative to other rings and the substituent. |

| Quaternary Carbons | 130 - 145 | The quaternary carbons involved in ring junctions will appear in the downfield region of the aromatic signals and will typically have a lower intensity. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

-

-

Data Acquisition:

-

Acquire the spectrum on a spectrometer with a carbon-observe probe.

-

Proton decoupling is typically used to simplify the spectrum to singlets for each carbon.

-

A sufficient number of scans and a suitable relaxation delay are crucial due to the low natural abundance of ¹³C and longer relaxation times.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum Data

| m/z | Relative Abundance | Assignment |

| 294/296 | ~1:1 | [M]⁺ and [M+2]⁺ (Molecular ion peak) |

| 215 | Variable | [M-Br]⁺ (Loss of bromine radical) |

| Other Fragments | Variable | Further fragmentation of the fluoranthene core. |

The most characteristic feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity for the molecular ion, one at m/z corresponding to the molecule with ⁷⁹Br ([M]⁺) and another two mass units higher for the molecule with ⁸¹Br ([M+2]⁺)[3][4].

Caption: Predicted primary fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

The sample can be introduced via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization:

-

Electron Ionization (EI) is a common method for generating ions of small organic molecules and would likely produce the characteristic fragmentation pattern.

-

-

Mass Analysis:

-

A quadrupole, time-of-flight (TOF), or orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of the bonds. It is a valuable tool for identifying functional groups.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2850 | Medium | Aliphatic C-H stretch (-CH₂) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Strong | C-Br stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bending ("oop") |

The IR spectrum of this compound is expected to be dominated by the absorptions of the fluoranthene core[5][6]. The presence of the bromomethyl group will introduce characteristic aliphatic C-H stretching and a C-Br stretching vibration. The aromatic C-H out-of-plane bending region can be complex but provides a fingerprint for the substitution pattern[7].

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk[8].

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample compartment or the clean ATR crystal is recorded and subtracted from the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for studying conjugated systems.

Predicted UV-Vis Absorption Data

The UV-Vis spectrum of this compound is expected to be very similar to that of the parent fluoranthene, which exhibits a complex spectrum with multiple absorption bands due to π-π* transitions within the extensive conjugated system[9][10]. The bromomethyl group is an auxochrome and is expected to cause minor shifts (bathochromic or hypsochromic) and changes in the molar absorptivity of the absorption bands compared to unsubstituted fluoranthene.

| Approximate λₘₐₓ (nm) | Notes |

| ~236 | Strong absorption, characteristic of the fluoranthene core. |

| ~287 | A series of sharp, well-defined bands. |

| ~358 | Weaker, longer wavelength absorption. |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

Record the sample spectrum over a range of approximately 200-400 nm[11].

-

Holistic Spectroscopic Analysis and Interpretation

The definitive structural confirmation of this compound relies on the synergistic interpretation of all spectroscopic data.

Caption: Integrated approach for the structural elucidation of this compound.